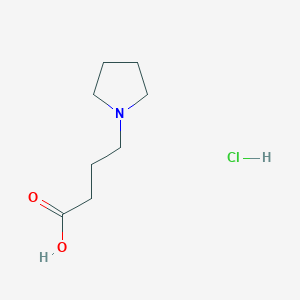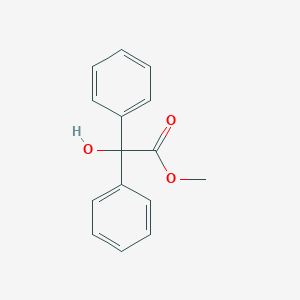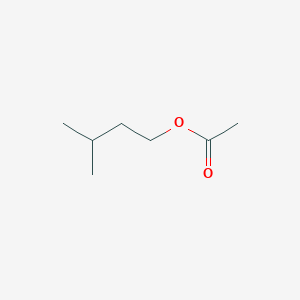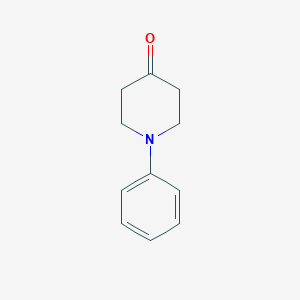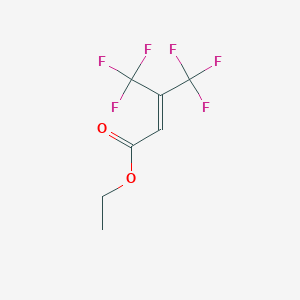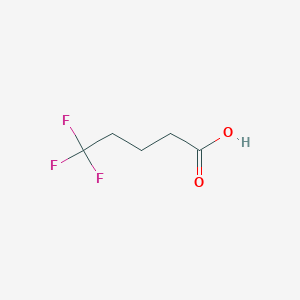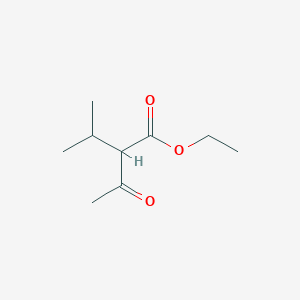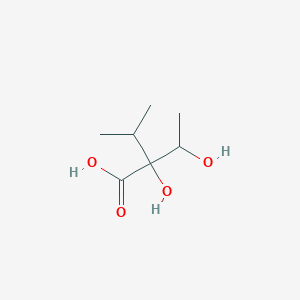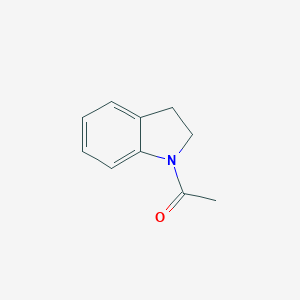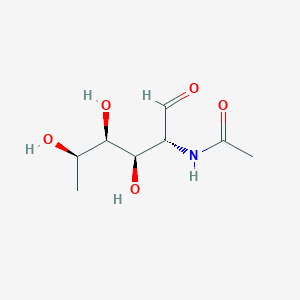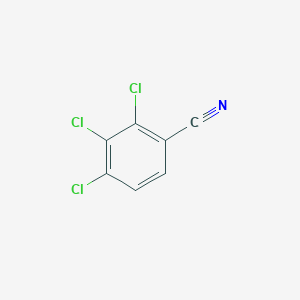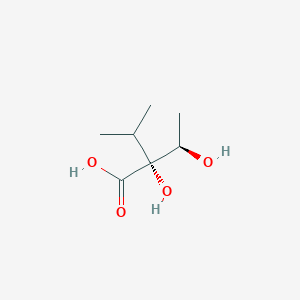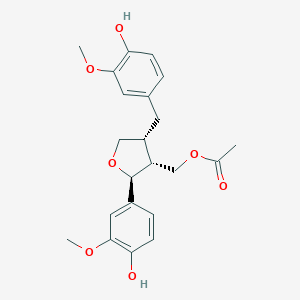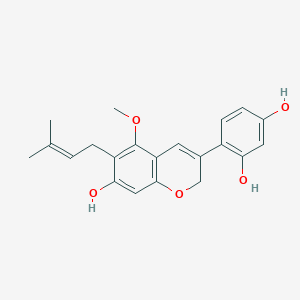
Dehydroglyasperin C
Overview
Description
Dehydroglyasperin C is a prenylated isoflavone isolated from the roots of licorice (Glycyrrhiza uralensis). This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . It is a major bioactive constituent of licorice, which has been used in traditional medicine for centuries.
Mechanism of Action
Target of Action
Dehydroglyasperin C (DGC) is an isoflavone derived from licorice . Its primary targets are NAD(P)H:oxidoquinone reductase (NQO1) and phase 2 enzymes . NQO1 is an enzyme that protects cells from oxidative damage and stress . Phase 2 enzymes are a group of detoxifying enzymes that play a crucial role in the metabolism and elimination of potentially harmful substances .
Mode of Action
DGC interacts with its targets, NQO1 and phase 2 enzymes, by inducing their activity . This interaction leads to a decrease in oxidative stress and an increase in the detoxification of harmful substances . In the context of cell proliferation and migration, DGC has been shown to block the progression through the G0/G1 to S phase of the cell cycle, down-regulate the expression of cyclin-dependent kinase (CDK) 2, cyclin E, CDK4, and cyclin D1 . It also attenuates the phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT, and extracellular-regulated kinase 1/2 .
Biochemical Pathways
The action of DGC affects several biochemical pathways. It inhibits the PDGF-induced progression through the G0/G1 to S phase of the cell cycle . This results in a decrease in cell proliferation and migration . DGC also suppresses the PDGF-stimulated phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT, and extracellular-regulated kinase 1/2 . These changes lead to a decrease in the activation of these proteins, further inhibiting cell proliferation and migration .
Result of Action
The action of DGC results in several molecular and cellular effects. It decreases cell proliferation and migration by blocking the progression through the G0/G1 to S phase of the cell cycle and down-regulating the expression of CDK2, cyclin E, CDK4, and cyclin D1 . It also attenuates the phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT, and extracellular-regulated kinase 1/2 . These changes lead to a decrease in the activation of these proteins, further inhibiting cell proliferation and migration .
Biochemical Analysis
Biochemical Properties
Dehydroglyasperin C plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function. For instance, it has been found to block the progression through the G0/G1 to S phase of the cell cycle, and down-regulate the expression of cyclin-dependent kinase (CDK); 2, cyclin E, CDK4 and cyclin D1 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly decreases PDGF-induced cell number and DNA synthesis in a dose-dependent manner without any cytotoxicity in human aortic smooth muscle cells (HASMC) . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It significantly attenuates PDGF-stimulated phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT and extracellular-regulated kinase 1/2 . It also inhibits cell migration and the dissociation of actin filaments by PDGF .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroglyasperin C can be synthesized through various chemical reactions involving the prenylation of isoflavones. The synthetic route typically involves the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to achieve the desired prenylated product .
Industrial Production Methods: Industrial production of this compound involves the extraction of licorice roots followed by purification processes. The roots are typically dried, ground, and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Dehydroglyasperin C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the prenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: It is used as a model compound for studying prenylated isoflavones and their chemical properties.
Biology: It has shown potential in modulating cellular pathways involved in inflammation and oxidative stress.
Medicine: Dehydroglyasperin C exhibits anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival
Industry: It is explored as a natural antioxidant and anti-inflammatory agent in cosmetic and pharmaceutical formulations
Comparison with Similar Compounds
Dehydroglyasperin C is compared with other prenylated isoflavones such as:
- Isoangustone A
- Glyasperin A
- Glyasperin B
Uniqueness: this compound stands out due to its potent antioxidant and anticancer activities. It has a unique prenylated structure that enhances its biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-[7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7-10,22-24H,6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACNRZUVCUEUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OCC(=C2)C3=C(C=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199331-35-6 | |
| Record name | Dehydroglyasperin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROGLYASPERIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80H8MSZ44I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



